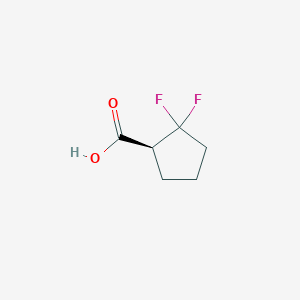
(1S)-2,2-Difluorocyclopentane-1-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-2,2-Difluorocyclopentane-1-carboxylicacid is a fluorinated organic compound characterized by a cyclopentane ring substituted with two fluorine atoms and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2,2-Difluorocyclopentane-1-carboxylicacid typically involves the fluorination of cyclopentane derivatives. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction proceeds under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and continuous flow systems to handle the reactive fluorine species safely.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of difluorinated cyclopentanones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions are possible, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed:
Oxidation: Difluorinated cyclopentanones
Reduction: Difluorinated cyclopentanol
Substitution: Various substituted cyclopentane derivatives
Applications De Recherche Scientifique
(1S)-2,2-Difluorocyclopentane-1-carboxylicacid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where the fluorine atoms can mimic hydrogen atoms while imparting unique properties to the molecule.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly in areas where fluorinated compounds are known to enhance metabolic stability and bioavailability.
Industry: Utilized in the development of advanced materials, including polymers and coatings, where fluorinated compounds provide enhanced chemical resistance and durability.
Mécanisme D'action
The mechanism of action of (1S)-2,2-Difluorocyclopentane-1-carboxylicacid in biological systems involves its interaction with specific molecular targets. The fluorine atoms can influence the compound’s electronic properties, affecting its binding affinity and selectivity for target proteins or enzymes. This can lead to modulation of biological pathways, making it a valuable tool in drug discovery and development.
Comparaison Avec Des Composés Similaires
2,2-Difluorocyclopentane-1-carboxylicacid: Lacks the stereochemistry of the (1S) isomer.
2-Fluorocyclopentane-1-carboxylicacid: Contains only one fluorine atom, resulting in different chemical and physical properties.
Cyclopentane-1-carboxylicacid: Non-fluorinated analog, used as a reference compound to study the effects of fluorination.
Uniqueness: (1S)-2,2-Difluorocyclopentane-1-carboxylicacid is unique due to its specific stereochemistry and the presence of two fluorine atoms, which impart distinct electronic and steric effects. These properties can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C6H8F2O2 |
|---|---|
Poids moléculaire |
150.12 g/mol |
Nom IUPAC |
(1S)-2,2-difluorocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H8F2O2/c7-6(8)3-1-2-4(6)5(9)10/h4H,1-3H2,(H,9,10)/t4-/m0/s1 |
Clé InChI |
XSLQMFZQUKYHKR-BYPYZUCNSA-N |
SMILES isomérique |
C1C[C@H](C(C1)(F)F)C(=O)O |
SMILES canonique |
C1CC(C(C1)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


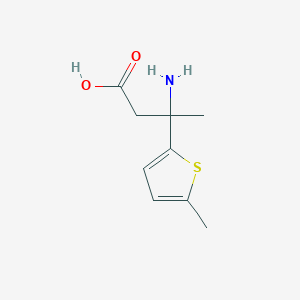
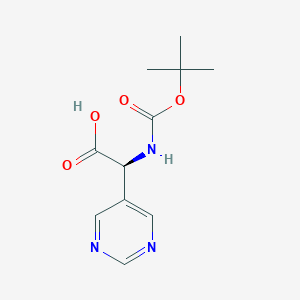

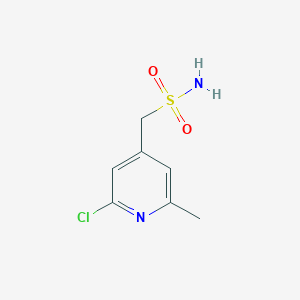
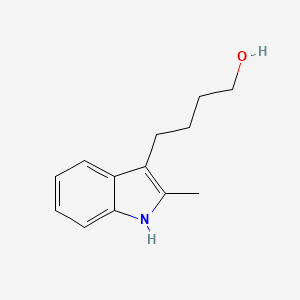
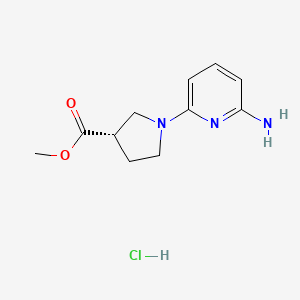
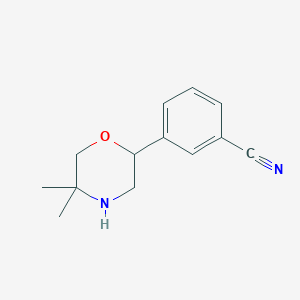
![2-(Phenylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol](/img/structure/B13058515.png)



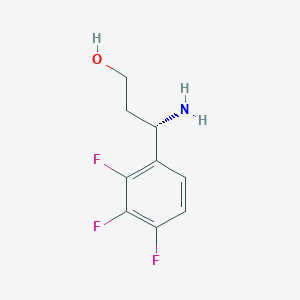
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate](/img/structure/B13058556.png)

